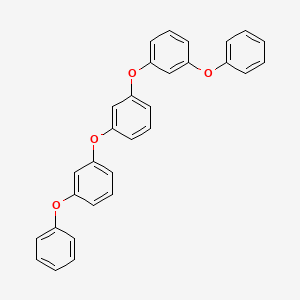

1,3-Bis(3-phenoxyphenoxy)benzene

描述

属性

IUPAC Name |

1,3-bis(3-phenoxyphenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H22O4/c1-3-10-23(11-4-1)31-25-14-7-16-27(20-25)33-29-18-9-19-30(22-29)34-28-17-8-15-26(21-28)32-24-12-5-2-6-13-24/h1-22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKDSALTQSQPDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5062429 | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with no to mild odor of phenol; [SantoLubes MSDS] | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10530 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2455-71-2 | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2455-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002455712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Bis(3-phenoxyphenoxy)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,3-bis(3-phenoxyphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5062429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-bis(3-phenoxyphenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-BIS(3-PHENOXYPHENOXY)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6IXO403NRU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction of 1,3-Difluorobenzene with 3-Phenoxyphenol

This method adapts protocols from analogous polyphenyl ether syntheses. 1,3-Difluorobenzene reacts with 3-phenoxyphenol in the presence of alkali metal salts (e.g., sodium/potassium hydroxide) under anhydrous conditions.

Procedure :

- Alkali Salt Preparation : 3-Phenoxyphenol is deprotonated with NaOH/KOH in a polar aprotic solvent (e.g., dimethylimidazolidinone, DMI).

- Substitution Reaction : The alkali salt reacts with 1,3-difluorobenzene at 150–280°C for 5–100 hours under nitrogen.

- Workup : The crude product is purified via vacuum distillation or recrystallization.

Key Parameters :

- Molar Ratio : 3-Phenoxyphenol salt is used in excess (2.1–5 equivalents per fluorine atom).

- Solvent : DMI or toluene for azeotropic water removal.

- Yield : Up to 88%.

Mechanism :

Fluorine acts as a leaving group in the aromatic ring, enabling nucleophilic attack by the phenoxide ion. The reaction proceeds via a two-step mechanism, forming 1-(3-phenoxyphenoxy)-3-fluorobenzene as an intermediate.

Williamson Ether Synthesis

Condensation of 1,3-Dihydroxybenzene with 3-Phenoxybromobenzene

This classical etherification method employs 1,3-dihydroxybenzene (resorcinol) and 3-phenoxybromobenzene in the presence of a base.

Procedure :

- Base Activation : Resorcinol is deprotonated with K₂CO₃ in dimethylformamide (DMF).

- Ether Formation : 3-Phenoxybromobenzene is added, and the mixture is heated to 80–120°C for 12–24 hours.

- Purification : The product is isolated via column chromatography or recrystallization.

Key Parameters :

- Solvent : DMF or acetone.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yield.

- Yield : 70–85%.

Comparative Analysis of Methods

Industrial-Scale Considerations

Industrial production optimizes cost and efficiency:

化学反应分析

Types of Reactions

1,3-Bis(3-phenoxyphenoxy)benzene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding phenols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Halogenation using bromine or chlorination using chlorine gas

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Phenolic compounds.

Substitution: Halogenated derivatives and other substituted aromatic compounds

科学研究应用

Scientific Research Applications

The compound has been investigated for various applications in scientific research:

Chemistry

- Precursor for Organic Synthesis: It serves as a precursor for synthesizing complex organic molecules and polymers. Its unique structure allows for modifications that lead to new materials with tailored properties.

Biology

- Antioxidant Properties: Derivatives of this compound exhibit significant antioxidant activity, mimicking glutathione peroxidase, which reduces oxidative stress by neutralizing harmful peroxides.

- Antibacterial Activity: Studies demonstrate its effectiveness against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa, indicating potential uses in medical applications.

Case Study: Antibacterial Efficacy

A study conducted on the antibacterial properties of 1,3-Bis(3-phenoxyphenoxy)benzene showed a marked reduction in biofilm formation by pathogenic bacteria. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell death.

Medicine

- Therapeutic Potential: Some derivatives show potential as candidates for antioxidant therapies due to their ability to mimic enzymatic activities that combat oxidative stress.

Industry

- High-performance Polymers: The compound is utilized in developing polymers with excellent mechanical and thermal properties suitable for electronics and coatings. Its chemical stability and performance under stress make it valuable in industrial applications.

Toxicological Studies

Research indicates potential toxicity associated with the compound:

- Animal Studies: Degenerative changes were observed in animal models (e.g., increased liver weight), though no acute mortality was noted at high concentrations.

- Human Studies: No skin irritation or allergic reactions were reported in human trials.

作用机制

The mechanism of action of 1,3-Bis(3-phenoxyphenoxy)benzene and its derivatives involves interactions with molecular targets such as enzymes and cellular membranes. For instance, its antioxidant properties are attributed to its ability to mimic the activity of glutathione peroxidase, an enzyme that reduces oxidative stress by neutralizing harmful peroxides. The antibacterial activity is likely due to the disruption of bacterial cell membranes, leading to cell death.

相似化合物的比较

Comparative Analysis with Structural Analogues

Molecular and Structural Comparisons

The following table summarizes key structural and molecular parameters of 1,3-Bis(3-phenoxyphenoxy)benzene and related compounds:

| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 1,3-Bis(3-phenoxyphenoxy)benzene | 2455-71-2 | C₃₀H₂₂O₄ | 446.49 | Phenoxy groups |

| 1,2-Dibromo-3-(3-bromophenoxy)benzene | 147217-76-3 | C₁₂H₇Br₃O | 406.89 | Bromine atoms |

| 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene | 110471-15-3 | C₃₂H₂₄N₂O₆ | 556.55 | Aminophenoxy, benzoyl groups |

| 1,4-Bis(3-chloropropoxy)benzene | N/A | C₁₂H₁₆Cl₂O₂ | 263.16 | Chloropropoxy groups |

| 1,3-Bis(2-hydroxyethoxy)benzene | 102-40-9 | C₁₀H₁₄O₄ | 198.22 | Hydroxyethoxy groups |

| 1,3-Bis(triphenylsilyl)benzene | N/A | C₃₆H₃₀Si₂ | 542.88 | Triphenylsilyl groups |

| 1,1'-Oxybis[3-(3-phenoxyphenoxy)benzene] | 3705-62-2 | C₃₆H₂₈O₅ | 564.60 | Oxygen bridge, phenoxy groups |

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: Brominated derivatives (e.g., 1,2-Dibromo-3-(3-bromophenoxy)benzene) exhibit reduced electron density due to bromine's electronegativity, enhancing stability but limiting reactivity in nucleophilic reactions . In contrast, amino-substituted analogues (e.g., 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene) display electron-donating effects, improving solubility and reactivity for polymerization .

- Polarity and Solubility: The hydroxyethoxy groups in 1,3-Bis(2-hydroxyethoxy)benzene increase polarity, making it soluble in polar solvents like water or ethanol, unlike the hydrophobic phenoxy-based target compound .

1,3-Bis(3-phenoxyphenoxy)benzene

- Applications: Used as a monomer in high-performance polymers (e.g., polyetherketones) due to its rigid backbone and thermal resistance .

- Reactivity: Undergoes electrophilic substitution at the para positions of phenoxy groups, enabling functionalization for tailored materials .

Halogenated Analogues

- 1,2-Dibromo-3-(3-bromophenoxy)benzene: Bromine atoms facilitate Suzuki coupling reactions, making it a precursor for cross-coupling syntheses .

- 1,4-Bis(3-chloropropoxy)benzene : Chlorine substituents enable nucleophilic displacement reactions, useful in synthesizing fluorescent diketopyrrolopyrrole pigments .

Amino-Substituted Derivatives

- 1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene: Amino groups enhance reactivity in polyimide and epoxy resin synthesis, offering applications in adhesives and coatings .

生物活性

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C30H22O4. Its unique structure comprises a central benzene ring substituted with two 3-phenoxyphenoxy groups, contributing to its notable biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and potential applications.

Chemical Structure and Properties

- Molecular Formula: C30H22O4

- Molecular Weight: 466.49 g/mol

- Physical State: White crystalline solid

- Solubility: Soluble in ethanol and dichloromethane

- Melting Point: Approximately 42.8 °C

- Boiling Point: Ranges between 295 °C and 305 °C at 1.0 Torr pressure

The biological activity of 1,3-Bis(3-phenoxyphenoxy)benzene is primarily attributed to its interactions with cellular targets:

- Antioxidant Activity: The compound exhibits properties similar to glutathione peroxidase, reducing oxidative stress by neutralizing harmful peroxides.

- Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell death. Studies have shown significant antibacterial effects against biofilm-forming bacteria such as Bacillus subtilis and Pseudomonas aeruginosa .

Antioxidant Properties

Research indicates that derivatives of 1,3-Bis(3-phenoxyphenoxy)benzene demonstrate significant antioxidant activity. This is crucial for potential therapeutic applications in oxidative stress-related diseases .

Antimicrobial Effects

The compound has been shown to possess antimicrobial properties:

- In vitro studies demonstrate its effectiveness against various bacterial strains.

- A study reported a reduction in biofilm formation by pathogenic bacteria, highlighting its potential as an antibacterial agent .

Toxicological Studies

Toxicological assessments reveal that while the compound can cause degenerative changes in animal models (e.g., rats), no acute mortality was observed at high concentrations . Key findings include:

- Increased liver weight and hypertrophy in repeated-dose studies.

- No skin irritation or allergic reactions noted in human studies .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1,3-Bis(3-aminophenoxy)benzene | Amino groups instead of phenoxy groups | Antioxidant and antibacterial |

| 1,3-Bis(3-nitrophenoxy)benzene | Nitro groups | Increased reactivity |

| 1,3-Bis(3-hydroxyphenoxy)benzene | Hydroxyl groups | Enhanced solubility and reactivity |

Study on Antibacterial Activity

A recent study evaluated the antibacterial effects of 1,3-Bis(3-phenoxyphenoxy)benzene against biofilm-forming bacteria. The results indicated a significant reduction in biofilm formation compared to controls, suggesting its utility in clinical settings for treating infections caused by resistant bacterial strains .

Antioxidant Potential Assessment

In another study focusing on oxidative stress models, derivatives of the compound exhibited potent antioxidant activity comparable to established antioxidants. This suggests potential applications in developing therapies for conditions associated with oxidative damage .

常见问题

Q. What are the recommended synthetic routes for 1,3-Bis(3-phenoxyphenoxy)benzene, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of 1,3-Bis(3-phenoxyphenoxy)benzene typically involves nucleophilic aromatic substitution or Ullmann-type coupling reactions. A plausible route is the reaction of 1,3-dihalobenzene derivatives (e.g., 1,3-dichlorobenzene) with 3-phenoxyphenol under basic conditions. Key parameters include:

- Catalyst: Copper(I) iodide or palladium catalysts for cross-coupling reactions.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates.

- Temperature: 80–120°C for 12–24 hours to ensure complete substitution.

- Purification: Column chromatography with silica gel (eluent: hexane/ethyl acetate) followed by recrystallization.

Q. How can structural characterization of 1,3-Bis(3-phenoxyphenoxy)benzene be performed to confirm purity and connectivity?

Methodological Answer: A multi-technique approach is critical:

- NMR Spectroscopy:

- ¹H NMR: Aromatic proton signals between δ 6.8–7.5 ppm (split into distinct multiplet patterns due to ortho/meta substitution).

- ¹³C NMR: Peaks for ether-linked carbons (C-O) at 150–160 ppm.

- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to confirm molecular ion [M+H]⁺.

- X-ray Crystallography: Single-crystal analysis (if crystallizable) to resolve bond angles and spatial arrangement. Use SHELXL for refinement () .

Data Contradiction Resolution: Discrepancies in NMR integration ratios may arise from rotational isomerism; variable-temperature NMR (VT-NMR) can resolve dynamic effects.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of 1,3-Bis(3-phenoxyphenoxy)benzene for material science applications?

Methodological Answer: Density Functional Theory (DFT) calculations using Gaussian or ORCA software:

- Geometry Optimization: B3LYP/6-31G(d) basis set for initial structure.

- Frontier Orbitals: Calculate HOMO-LUMO gaps to assess charge transport potential.

- Electrostatic Potential Maps: Identify electron-rich regions for supramolecular interactions.

Q. What strategies resolve contradictions in thermal stability data for 1,3-Bis(3-phenoxyphenoxy)benzene?

Methodological Answer: Discrepancies in thermogravimetric analysis (TGA) may arise from sample purity or decomposition pathways. Mitigation steps:

- Purification: Ensure >99% purity via HPLC or repeated recrystallization.

- Atmosphere Control: Perform TGA under inert (N₂) vs. oxidative (O₂) conditions to identify decomposition mechanisms.

- Complementary Techniques: Pair TGA with Differential Scanning Calorimetry (DSC) to detect phase transitions.

Case Study: A 5% mass loss at 250°C under N₂ vs. rapid degradation in O₂ suggests oxidative instability.

Q. How can 1,3-Bis(3-phenoxyphenoxy)benzene be functionalized for polymer or coordination chemistry applications?

Methodological Answer: Leverage the electron-rich aryl ether moieties for:

- Polymer Crosslinking: React with diisocyanates (e.g., toluene diisocyanate) to form polyurethanes.

- Metal Coordination: Use as a ligand for transition metals (e.g., Pd, Cu) in catalytic systems.

Example Reaction:

- Ligand Synthesis: React 1,3-Bis(3-phenoxyphenoxy)benzene with Pd(OAc)₂ in THF to form a Pd(II) complex.

- Characterization: XPS or EXAFS to confirm metal-ligand bonding.

Reference: describes analogous phosphine ligands for coordination chemistry .

Q. What safety protocols are critical when handling 1,3-Bis(3-phenoxyphenoxy)benzene in laboratory settings?

Methodological Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles () .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile byproducts.

- Waste Disposal: Segregate halogenated waste (if halogens are used in synthesis) for incineration.

Emergency Response:

- Skin Contact: Wash with 10% aqueous ethanol for 15 minutes.

- Spill Management: Absorb with vermiculite and dispose as hazardous waste.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。